5-Fluoro-2-(trifluoromethyl)aniline
Overview
Description
5-Fluoro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F4N . It is also known by other names such as 3-Amino-4-fluorobenzotrifluoride and α,α,α,6-Tetrafluoro-m-toluidine . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-(trifluoromethyl)aniline is 179.11 . The linear formula of this compound is FC6H3(CF3)NH2 . The SMILES string representation is Nc1cc(ccc1F)C(F)(F)F .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethyl)aniline is a clear yellow to orange liquid . It has a refractive index of 1.461 at 20°C . The density of this compound is 1.378 g/mL at 25°C . It has a boiling point of 155°C .Scientific Research Applications
Chemical Synthesis and Characterization
5-Fluoro-2-(trifluoromethyl)aniline has been utilized in various chemical syntheses. Wu et al. (2021) described its use as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Similarly, Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, using a process that starts from 3,5-dinitro-1-trifluoromethylbenzene (Shijing, 2013).
Materials Science and Photophysical Properties
In materials science, this compound has shown potential in the development of non-linear optical (NLO) materials. Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of 4-fluoro-3-(trifluoromethyl)aniline, which is structurally similar to 5-fluoro-2-(trifluoromethyl)aniline, highlighting its potential use in NLO materials (Revathi et al., 2017). Furthermore, Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing insights into the photophysical properties of such compounds (Geethanjali et al., 2015).
Biological and Medicinal Applications
In the biological and medicinal field, the compound's derivatives have been studied for various applications. Kopchuk et al. (2020) synthesized 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6, which were investigated for their photophysical properties, demonstrating potential biological applications (Kopchuk et al., 2020).
Environmental Studies
Regarding environmental applications, Djozan & Faraj-Zadeh (1995) used fluorescamine for pre-column derivatization of aniline and derivatives, including 5-fluoro-2-(trifluoromethyl)aniline, for the detection of these compounds in environmental waters (Djozan & Faraj-Zadeh, 1995).
Safety and Hazards
5-Fluoro-2-(trifluoromethyl)aniline is harmful if swallowed, toxic in contact with skin, and harmful if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that similar compounds can target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets by forming covalent bonds, thereby altering the function of the target .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized primarily by the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to have various effects, such as antimicrobial activity .
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSBTIMHMYAFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590709 | |
Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)aniline | |
CAS RN |
827-20-3 | |
Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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